

JNJ-61432059: A Technical Guide to Pharmacokinetics and Brain Penetration

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Compound of Interest		
Compound Name:	JNJ-61432059	
Cat. No.:	B15616251	Get Quote

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Abstract

JNJ-61432059 is a selective, orally active negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This selectivity for the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus, makes **JNJ-61432059** a promising therapeutic candidate for neurological conditions such as epilepsy.[1][3] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of **JNJ-61432059**, including its mechanism of action, in vitro potency, and relevant experimental protocols. While specific quantitative pharmacokinetic and brain penetration data are not publicly available, this guide consolidates the existing knowledge to support further research and development.

Mechanism of Action

JNJ-61432059 exerts its modulatory effect by binding to a novel allosteric site at the interface between the AMPA receptor's transmembrane helices and the associated TARP γ-8 subunit.[1] This binding induces a conformational change in the AMPA receptor-TARP complex, which in turn allosterically modulates the ion channel's response to glutamate.[1] A key characteristic of JNJ-61432059 is its bifunctional nature; it acts as a negative allosteric modulator on GluA1-containing AMPA receptors and as a positive allosteric modulator on GluA2-containing AMPA receptors, an effect that is also dependent on the stoichiometry of the TARP subunit.[2][4]

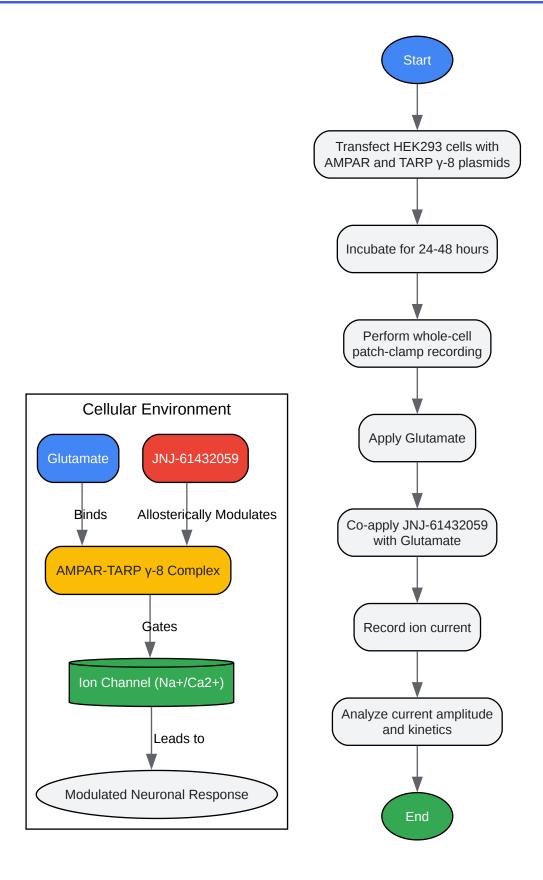


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The selectivity of **JNJ-61432059** for TARP y-8 is conferred by specific amino acid residues within the TARP protein.[5] Cryo-electron microscopy and molecular dynamics simulations have revealed that the binding site is formed by transmembrane helices M1 and M4 of the AMPA receptor subunit and helices M3 and M4 of TARP y-8.[1]





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